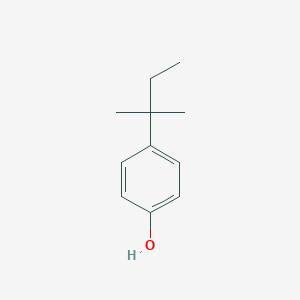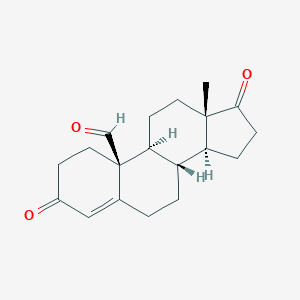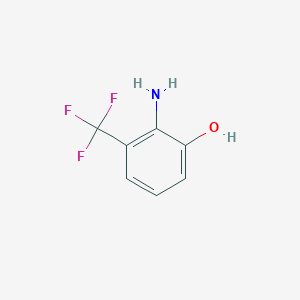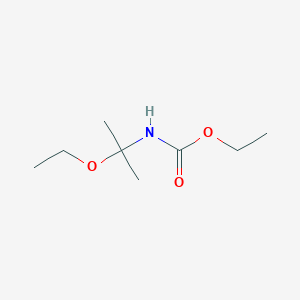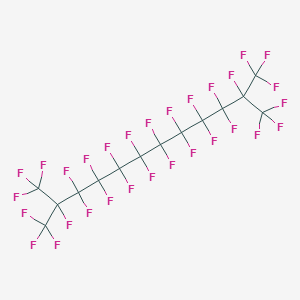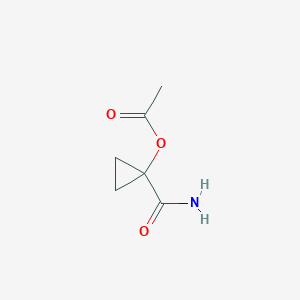
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture. The compound is a cyclopropane derivative, which is known for its unique chemical and physical properties. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). Inhibition of HDACs can lead to the induction of cell cycle arrest and apoptosis, while inhibition of COXs can lead to the inhibition of pro-inflammatory cytokine production.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) are not fully understood. However, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound can inhibit the production of pro-inflammatory cytokines, which can lead to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) for lab experiments include its unique chemical and physical properties, which make it an ideal candidate for drug delivery and pesticide applications. In addition, the compound has been shown to have potential as an anti-cancer and anti-inflammatory agent.
The limitations of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) for lab experiments include the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully understand the biochemical and physiological effects of the compound.
Zukünftige Richtungen
There are several future directions for research on Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI), including:
1. Further studies on the mechanism of action of the compound, including its interactions with various enzymes and proteins.
2. Development of new drug delivery systems using Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) as a carrier.
3. Studies on the potential side effects of the compound and its safety for human and animal use.
4. Development of new pesticides using Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) as an active ingredient.
5. Studies on the potential of the compound as an anti-inflammatory agent in various disease models.
In conclusion, Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and agriculture. The compound's unique chemical and physical properties make it an ideal candidate for drug delivery and pesticide applications. Further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesemethoden
The synthesis of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acylation process, where the carboxylic acid group of cyclopropanecarboxylic acid reacts with the acetic anhydride to form an ester. The resulting ester is then hydrolyzed to form Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI).
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and agriculture. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In the pharmaceutical industry, Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has been studied for its potential as a drug delivery system. The unique chemical and physical properties of the compound make it an ideal candidate for drug delivery, as it can enhance the bioavailability and efficacy of drugs.
In agriculture, the compound has been studied for its potential as a pesticide. Studies have shown that the compound can inhibit the growth of various pests, including insects and fungi.
Eigenschaften
CAS-Nummer |
123032-98-4 |
|---|---|
Produktname |
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(1-carbamoylcyclopropyl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
InChI-Schlüssel |
OOMJIANBYLXBFB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(CC1)C(=O)N |
Kanonische SMILES |
CC(=O)OC1(CC1)C(=O)N |
Synonyme |
Cyclopropanecarboxamide, 1-(acetyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



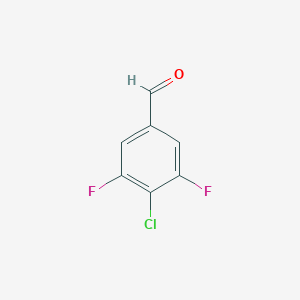
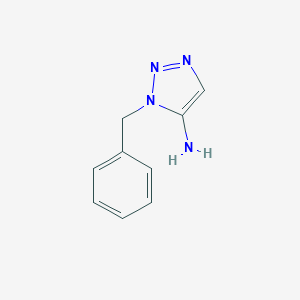
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
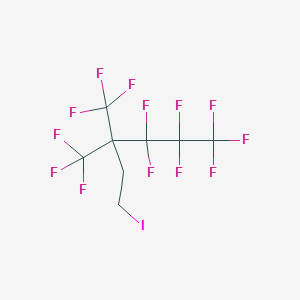
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
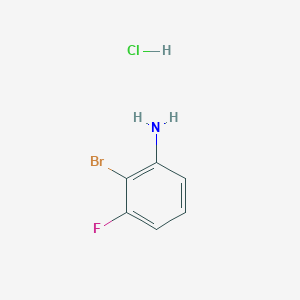
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
